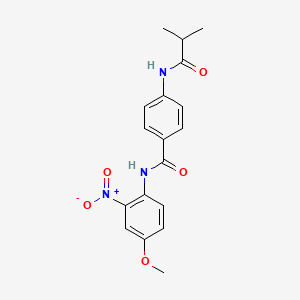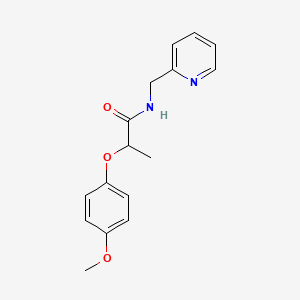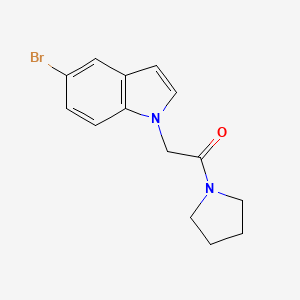
4-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide
Overview
Description
4-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isobutyrylamino group and a methoxy-nitrophenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-methoxy-2-nitrobenzene.
Amidation: The nitro compound is then subjected to amidation with isobutyrylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Reduction: 4-(isobutyrylamino)-N-(4-methoxy-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with a receptor to modulate its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(isobutyrylamino)-N-(4-methoxyphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(isobutyrylamino)-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(isobutyrylamino)-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11(2)17(22)19-13-6-4-12(5-7-13)18(23)20-15-9-8-14(26-3)10-16(15)21(24)25/h4-11H,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJZKNLLAAHZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-allyl-1-(3-chloro-4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4105239.png)

![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4105249.png)
![6-({6-[2-(4-bromophenoxy)ethoxy]-3-pyridazinyl}oxy)-N'-ethyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4105260.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)butanamide](/img/structure/B4105263.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4105282.png)
![N-{[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4105290.png)

![3-(diphenylmethyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B4105307.png)
![10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4105322.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4105327.png)
![N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4105335.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4105348.png)

